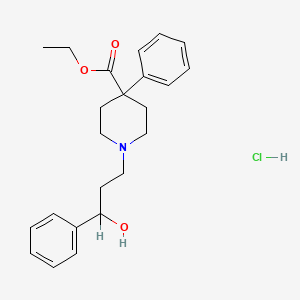
Phenoperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A narcotic analgesic partly metabolized to meperidine in the liver. It is similar to morphine in action and used for neuroleptanalgesia, usually with droperidol.
Wissenschaftliche Forschungsanwendungen
Neuroleptanalgesia Technique
Phenoperidine hydrochloride has been identified as a potent analgesic, approximately 50 times more potent than pethidine. It's used in neuroleptanalgesia, a technique combining a neuroleptic with an opioid to produce a state of quiescence, reduced anxiety, and analgesia. This technique is noted for its ability to reduce the sensitivity of the respiratory center and produce sedation. The reversibility of its effects by nalorphine is also significant (Acta Ophthalmologica, 2009).
Pharmacological Properties and Clinical Effects
Research on penehyclidine hydrochloride (PHC), a related compound to phenoperidine, indicates its use as a preanesthetic medication and in treating organic phosphorus poisoning. PHC's ability to reduce mucus secretion, relax airway smooth muscles, and regulate heart rate highlights its diverse clinical applications. It also exhibits protective effects on multiple organs, suggesting its potential in various medical conditions (Drug Design, Development and Therapy, 2018).
Cardiomyocyte Protection
A study demonstrated that PHC protects H9c2 cardiomyocytes against anoxia/reoxygenation injury. This protection involves modulating the mitochondrial apoptosis pathway, indicating its potential application in cardiac-related conditions (European Journal of Pharmacology, 2017).
Chronic Obstructive Pulmonary Disease (COPD) Treatment
PHC has been identified as a potential treatment for COPD due to its ability to attenuate Toll-like receptors. Its dual antimuscarinic and antinicotinic activity makes it a promising candidate for obstructive airway diseases, including asthma and COPD (Drug Design, Development and Therapy, 2012).
Pulmonary and Systemic Protection in Lung Ischaemia Reperfusion Injury
Research on PHC's preconditioning effects showed significant pulmonary and systemic protection in a rat model of lung ischaemia reperfusion injury. This highlights its potential in reducing lung histopathological changes and inflammatory mediators in such conditions (European Journal of Pharmacology, 2018).
Eigenschaften
CAS-Nummer |
3627-49-4 |
|---|---|
Produktname |
Phenoperidine hydrochloride |
Molekularformel |
C23H30ClNO3 |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-2-27-22(26)23(20-11-7-4-8-12-20)14-17-24(18-15-23)16-13-21(25)19-9-5-3-6-10-19;/h3-12,21,25H,2,13-18H2,1H3;1H |
InChI-Schlüssel |
HGEAGOBQOIMDQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3.Cl |
Andere CAS-Nummern |
3627-49-4 |
Verwandte CAS-Nummern |
562-26-5 (Parent) |
Synonyme |
Fenoperidine Hydrochloride, Phenoperidine Lealgin Operidine Phenoperidine Phenoperidine Hydrochloride R 1406 R-1406 R1406 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



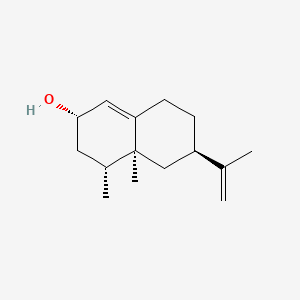
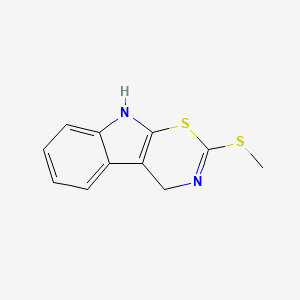
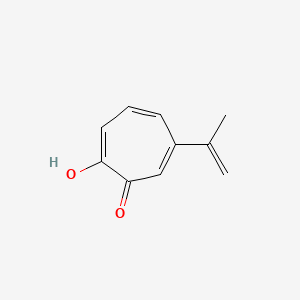
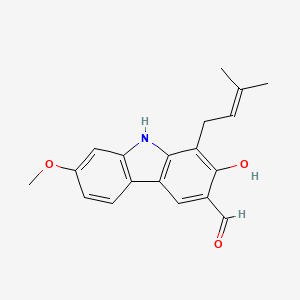
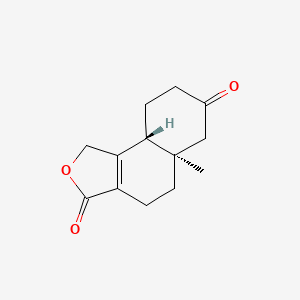

![[[(2R,3S,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1220687.png)
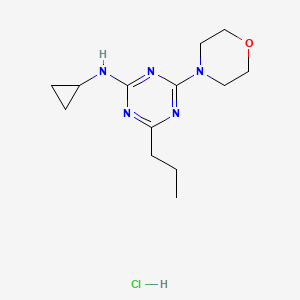
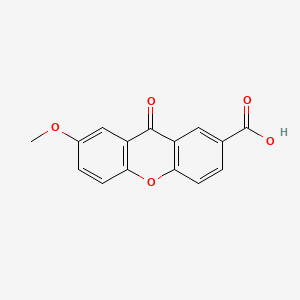
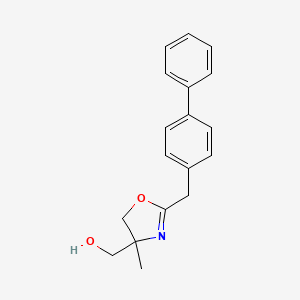
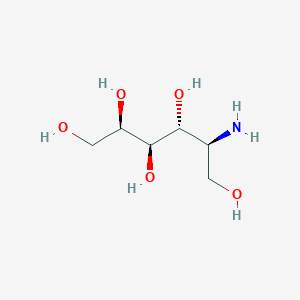
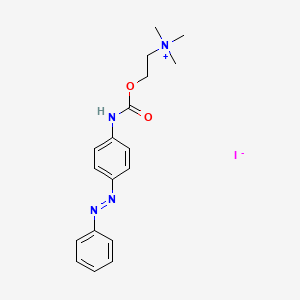
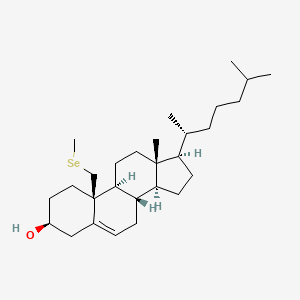
![(6aS,10aS)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1220696.png)